molecular formula C18H23NO B3159362 {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 861408-27-7

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

Cat. No.: B3159362
CAS No.: 861408-27-7
M. Wt: 269.4 g/mol
InChI Key: YSVNBXSYQKYEFI-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Related Chemical Spaces

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is classified as a secondary amine, meaning the nitrogen atom is bonded to two carbon-containing groups and one hydrogen atom. This structure dictates its fundamental chemical properties, such as basicity and nucleophilicity. The compound is a derivative of benzylamine, a molecule consisting of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to an amine. wikipedia.org Benzylamines are common precursors and structural motifs in organic chemistry and the production of pharmaceuticals. wikipedia.org

The specific substituents on the benzylamine core define the compound's unique chemical environment:

N-(2-methylpropyl) group: The isobutyl group attached to the nitrogen is a branched alkyl chain. This group influences the molecule's steric hindrance around the nitrogen atom and increases its lipophilicity (fat-solubility) compared to a simple methyl or ethyl group.

[2-(Benzyloxy)phenyl]methyl group: This substituent is more complex. It is a benzyl group that is itself substituted on the phenyl ring at the ortho (position 2) with a benzyloxy group (-OCH2C6H5). The benzyloxy group is a large, sterically demanding substituent that can influence the molecule's conformational preferences. The ether oxygen atom can act as a hydrogen bond acceptor, and the two phenyl rings introduce regions of electron density that can participate in π-stacking interactions. The benzyloxy group is also a common pharmacophore in medicinal chemistry, known to enhance binding to biological targets. nih.gov

The synthesis of such a secondary amine would likely be achieved through standard organic chemistry methods. Reductive amination is a primary strategy for forming C-N bonds and is widely used for preparing secondary and tertiary amines. stackexchange.comwikipedia.org This method involves the reaction of a primary amine (isobutylamine) with an aldehyde (2-(benzyloxy)benzaldehyde) to form an intermediate imine, which is then reduced to the final secondary amine using a suitable reducing agent. wikipedia.orgyoutube.com This one-pot approach is favored in green chemistry as it can avoid the over-alkylation often seen in direct alkylation of amines with alkyl halides. stackexchange.com

Table 1: Illustrative Synthetic Methods for Secondary Amines via Reductive Amination This table presents common reagents used in the reductive amination process to synthesize secondary amines, a likely pathway for producing the title compound. The specific reactants would be 2-(benzyloxy)benzaldehyde (B185962) and isobutylamine (B53898).

Carbonyl CompoundAmineReducing AgentSolventTypical Yield
Aldehyde/KetonePrimary AmineSodium triacetoxyborohydride (B8407120) (STAB)Dichloroethane (DCE) or THFHigh stackexchange.com
Aldehyde/KetonePrimary AmineSodium borohydride (B1222165) (NaBH4)Methanol (B129727) or TrifluoroethanolGood to Excellent organic-chemistry.orgopenmedicinalchemistryjournal.com
Aldehyde/KetonePrimary AminePhenylsilane (PhSiH3) with catalystNot specifiedGood organic-chemistry.org
Aldehyde/KetonePrimary AmineHydrogen (H2) with Palladium catalystNot specifiedHigh wikipedia.org

Rationale and Significance for Academic Investigation of this compound

The academic investigation of a novel molecule like this compound is typically driven by the search for new compounds with specific functions, particularly in medicinal chemistry and materials science. N-alkylated amines are key intermediates in the pharmaceutical industry and are present in a wide array of drugs. researchgate.net The rationale for studying this specific compound can be inferred from the known biological activities of its structural components.

Substituted benzylamines are a well-established scaffold for potent and selective enzyme inhibitors. cam.ac.uk For instance, aryl benzylamine derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. cam.ac.uknih.gov Furthermore, the introduction of a benzyloxy pharmacophore into various molecular frameworks has led to the development of potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov

The specific combination of the isobutyl and 2-benzyloxybenzyl groups would be of interest for establishing structure-activity relationships (SAR). Academic research would likely focus on how these particular substituents modulate the biological activity of the benzylamine core. Key research questions might include:

How does the steric bulk of the ortho-benzyloxy group influence the molecule's ability to fit into an enzyme's active site?

What is the electronic contribution of the benzyloxy substituent to the molecule's binding affinity with a biological target?

By synthesizing and testing this compound and its analogs, researchers can systematically probe the "chemical space" around the benzylamine scaffold to develop molecules with improved potency, selectivity, and drug-like properties. researchgate.net The findings from such studies contribute to a deeper understanding of molecular interactions and guide the rational design of new therapeutic agents.

Table 2: Representative Spectroscopic Data for an Analogous Benzylamine Derivative As specific data for the title compound is not available, this table shows published NMR data for a structurally related compound, 3-Ethoxy-2-hydroxy-N-(benzyl)benzylamine. openmedicinalchemistryjournal.com This illustrates the types of signals expected. For this compound, characteristic signals for the isobutyl group (e.g., a doublet for the methyl groups and a multiplet for the methine proton) and the benzyloxy group (e.g., a singlet for the CH2 bridge and signals for the additional phenyl ring) would be observed.

Data Type Chemical Shift (δ) and Description for 3-Ethoxy-2-hydroxy-N-(benzyl)benzylamine openmedicinalchemistryjournal.com
¹H NMR δ 7.45 – 7.16 (m, 5H), 6.85 (dd, J = 8.1, 1.3 Hz, 1H), 6.79 – 6.73 (m, 1H), 6.68 – 6.63 (m, 1H), 4.12 (q, J = 7.0 Hz, 2H), 4.02 (s, 2H), 3.85 (s, 2H), 1.51 (t, J = 7.0 Hz, 3H)
¹³C NMR δ 147.30, 147.22, 138.23, 128.55, 128.35, 127.45, 122.68, 120.53, 118.64, 112.12, 64.10, 52.51, 51.33, 14.89

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15(2)12-19-13-17-10-6-7-11-18(17)20-14-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNBXSYQKYEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy Phenyl Methyl 2 Methylpropyl Amine

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine, two primary strategic disconnections are considered:

Carbon-Nitrogen (C-N) Bond Disconnection: This is the most common approach, breaking the bond between the benzylic carbon and the nitrogen atom of the isobutylamine (B53898) moiety. This disconnection leads to two key precursors: 2-(benzyloxy)benzaldehyde (B185962) and isobutylamine (2-methylpropylamine). This route is favorable due to the accessibility of methods for forming C-N bonds, such as reductive amination.

Carbon-Oxygen (C-O) Bond Disconnection: This strategy involves cleaving the benzyl (B1604629) ether linkage. This approach would start from a precursor like {[2-(hydroxy)phenyl]methyl}(2-methylpropyl)amine, which would then be benzylated. This route might be chosen if the phenolic amine precursor is readily available or if the reaction conditions for C-N bond formation are incompatible with the benzyl ether.

A third, less common disconnection could involve the bond between the phenyl ring and the benzylic carbon, though this is generally a less practical approach for this specific target molecule. The most logical and widely applicable strategy remains the C-N bond disconnection via reductive amination or alkylation.

Synthesis of Precursor Building Blocks and Intermediate Compounds

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

2-(Benzyloxy)benzaldehyde: This crucial intermediate is typically synthesized via the Williamson ether synthesis. organic-chemistry.org The process involves the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) using a suitable base, followed by nucleophilic substitution with benzyl bromide or benzyl chloride. ias.ac.in Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). ias.ac.in The choice of base and solvent can influence the reaction's efficiency and yield.

Isobutylamine (2-methylpropylamine): This is a commercially available primary amine and is typically used as a starting material without further synthesis.

[2-(Benzyloxy)phenyl]methanol: This alcohol can serve as a precursor in certain amination strategies. It can be prepared by the reduction of 2-(benzyloxy)benzaldehyde using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

[2-(Benzyloxy)phenyl]methyl Halides: These compounds (e.g., the bromide or chloride) are intermediates for direct alkylation reactions. They can be synthesized from [2-(benzyloxy)phenyl]methanol using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Carbon-Nitrogen Bond Forming Reactions for Amine Moiety Installation

The central step in the most common synthetic routes is the formation of the secondary amine. Several established methods can be employed for this transformation.

Reductive Amination Approaches

Reductive amination is one of the most effective and widely used methods for synthesizing amines. umich.edu This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. umich.eduias.ac.in

For the synthesis of this compound, 2-(benzyloxy)benzaldehyde is reacted with isobutylamine. Various reducing agents can be employed for the reduction step, each with its own advantages.

Reducing AgentTypical ConditionsAdvantages/Disadvantages
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Mildly acidic, CH₂Cl₂ or DCE, Room TempMild and selective, tolerates a wide range of functional groups.
Sodium Borohydride (NaBH₄) Methanol (B129727) or Ethanol, often with acid catalystInexpensive and readily available, but can also reduce the aldehyde. ias.ac.in
Sodium Cyanoborohydride (NaCNBH₃) Mildly acidic (pH 6-7), MethanolSelective for the iminium ion over the carbonyl group, but is highly toxic. umich.edu
Catalytic Hydrogenation (H₂/Pd-C) H₂ gas, Palladium on carbon catalyst, Methanol"Green" method with water as the only byproduct; requires specialized equipment for handling hydrogen gas. google.com

This method is often preferred due to its high efficiency, operational simplicity, and the formation of minimal byproducts. nih.gov

Alkylation Reactions of Amines

The formation of the C-N bond can also be achieved through the direct alkylation of an amine with an alkyl halide. libretexts.org This Sₙ2 reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the halide. Two variations are possible:

Alkylation of isobutylamine with [2-(benzyloxy)phenyl]methyl halide.

Alkylation of [2-(benzyloxy)phenyl]methanamine with an isobutyl halide (e.g., isobutyl bromide).

A significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com To favor mono-alkylation, reaction conditions can be optimized, for instance, by using a large excess of the starting amine. organic-chemistry.org

Palladium-Catalyzed Amination Strategies

Modern synthetic chemistry offers sophisticated palladium-catalyzed methods for C-N bond formation, which can provide high selectivity and efficiency under mild conditions. chemrxiv.orgbohrium.com One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.org

In this approach, a palladium catalyst temporarily removes hydrogen from an alcohol (e.g., [2-(benzyloxy)phenyl]methanol) to form an aldehyde in situ. This aldehyde then reacts with the amine (isobutylamine) to form an imine. The palladium-hydride species, formed in the initial step, then reduces the imine to the final secondary amine, regenerating the catalyst. chemrxiv.orgmdma.ch This process is highly atom-economical as it uses alcohols as alkylating agents and produces only water as a byproduct. mdma.ch

Formation of the Benzyl Ether Linkage

The benzyl ether group in the target molecule serves as a stable protecting group for the phenolic hydroxyl. Its formation is a critical step that can be performed either at the beginning of the synthesis on a precursor like 2-hydroxybenzaldehyde or on a later-stage intermediate.

The most common method for creating this linkage is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of a hydroxyl group by a base to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks an alkyl halide (in this case, benzyl bromide or benzyl chloride).

Reaction Scheme: 2-hydroxybenzaldehyde + Base → Sodium 2-formylphenoxide Sodium 2-formylphenoxide + Benzyl Bromide → 2-(Benzyloxy)benzaldehyde + Sodium Bromide

A variety of bases can be used, with common choices being sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). ias.ac.in The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Solvent-free conditions using solid KOH have also been reported as a convenient and efficient alternative. ias.ac.in

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and widely used method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com This approach is frequently employed for the synthesis of the 2-(benzyloxy)benzaldehyde intermediate from readily available starting materials.

The reaction involves the deprotonation of a phenol, in this case, 2-hydroxybenzaldehyde (salicylaldehyde), to form a phenoxide ion. This is typically achieved using a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.com The resulting nucleophilic phenoxide then attacks an alkyl halide, such as benzyl chloride or benzyl bromide, displacing the halide leaving group to form the desired ether linkage. wikipedia.org For this SN2 reaction to be efficient, a primary alkyl halide is strongly preferred, which makes benzyl halides ideal substrates. masterorganicchemistry.com

The general reaction is as follows:

Deprotonation: 2-hydroxybenzaldehyde + Base → Sodium 2-formylphenoxide

Substitution: Sodium 2-formylphenoxide + Benzyl halide → 2-(benzyloxy)benzaldehyde + Sodium halide

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of 2-(benzyloxy)benzaldehyde

ParameterConditionRationale
Starting Materials2-hydroxybenzaldehyde, Benzyl chloride/bromideCommercially available and cost-effective.
BasePotassium carbonate (K₂CO₃), Sodium hydride (NaH)K₂CO₃ is a milder, safer base. NaH ensures complete deprotonation but requires anhydrous conditions. youtube.com
SolventAcetone, Dimethylformamide (DMF), Acetonitrile (CH₃CN)Polar aprotic solvents that facilitate SN2 reactions.
TemperatureRoom temperature to reflux (e.g., 50-80 °C)Moderate heating is often required to drive the reaction to completion in a reasonable timeframe.
YieldGenerally high (>80-90%)The reaction is typically efficient when using a primary halide. wikipedia.org

Mitsunobu Reaction in Ether Formation

An alternative method for the etherification step is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, under mild conditions. organic-chemistry.org It is particularly useful for substrates that may be sensitive to the more forcing conditions of the Williamson synthesis. The reaction proceeds with a characteristic inversion of stereochemistry, although this is not relevant for the synthesis of 2-(benzyloxy)benzaldehyde. nih.gov

In this context, 2-hydroxybenzaldehyde would be reacted with benzyl alcohol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net The triphenylphosphine and the azodicarboxylate react to form a phosphonium (B103445) salt, which then activates the benzyl alcohol, making it susceptible to nucleophilic attack by the phenoxide derived from 2-hydroxybenzaldehyde. organic-chemistry.org

Table 2: Comparison of Williamson vs. Mitsunobu for Ether Formation

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Key ReagentsBase (e.g., K₂CO₃), Benzyl halideTriphenylphosphine (PPh₃), Azodicarboxylate (DEAD/DIAD)
Reaction ConditionsOften requires heat; basic conditionsGenerally mild, neutral conditions, often at or below room temperature
ByproductsInorganic salt (e.g., KCl, NaBr)Triphenylphosphine oxide, reduced azodicarboxylate (hydrazide)
PurificationRelatively simple (filtration, extraction)Can be challenging due to the removal of stoichiometric byproducts
Substrate ScopeBest with primary halides; hindered substrates may undergo elimination masterorganicchemistry.comBroad scope; works well for many primary and secondary alcohols organic-chemistry.org

Protecting Group Strategies in Multistep Synthesis

In a multistep synthesis, protecting groups are often essential to temporarily mask reactive functional groups and prevent unwanted side reactions. The choice of a synthetic route for this compound dictates whether protecting groups are necessary.

If the synthesis starts from a precursor where both the hydroxyl and an amino group are present simultaneously (e.g., 2-aminobenzyl alcohol), a protecting group strategy becomes critical. For instance, the amine is generally more nucleophilic than the hydroxyl group and would need to be protected before performing the Williamson ether synthesis to avoid N-benzylation. researchgate.net

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), it is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). researchgate.net

Carboxybenzyl (Cbz or Z): This group is stable to acidic and basic conditions but can be removed under mild hydrogenolysis conditions (H₂ gas with a palladium catalyst). wiley-vch.de

An effective strategy employs orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. For example, a Boc-protected amine and a benzyl ether can be deprotected selectively. The benzyl ether is cleaved by hydrogenolysis, which would not affect the Boc group, while the Boc group is cleaved by acid, which would not affect the benzyl ether. wiley-vch.de

Optimization of Reaction Conditions and Yields

Optimization is crucial for maximizing the yield and purity of the final product. The key step for optimization in the synthesis of this compound is typically the final reductive amination. acsgcipr.org This reaction proceeds in two stages: the formation of an imine intermediate from the reaction of 2-(benzyloxy)benzaldehyde and 2-methylpropylamine, followed by the in-situ reduction of the imine to the target secondary amine. rsc.org

Several factors can be adjusted to optimize this transformation:

Reducing Agent: The choice of reducing agent is critical. Mild reducing agents are preferred to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a very common choice as it is selective for imines in the presence of aldehydes. Other options include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). acsgcipr.org

Solvent: The solvent can influence reaction rates and solubility. Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), and methanol (MeOH) are frequently used. nih.gov

pH: The initial imine formation is often acid-catalyzed but can be inhibited by strongly acidic conditions that protonate the amine nucleophile. A slightly acidic medium (pH 4-6), often achieved by adding acetic acid, is typically optimal. rsc.org

Temperature and Reaction Time: Most reductive aminations can be carried out at room temperature, with reaction times ranging from a few hours to overnight. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can determine the optimal time. researchgate.net

Table 3: Optimization Parameters for Reductive Amination

VariableOption 1Option 2Option 3Considerations
Reducing AgentNaBH(OAc)₃NaBH₄H₂/Pd-CNaBH(OAc)₃ is mild and highly selective. NaBH₄ is less expensive but can also reduce the aldehyde. H₂/Pd-C is a "green" option but can also cleave the benzyl ether (debenzylation). acsgcipr.org
SolventDichloromethane (DCM)Methanol (MeOH)Tetrahydrofuran (THF)Choice depends on reagent solubility and compatibility with the reducing agent.
Catalyst (Acid)Acetic Acid (AcOH)NoneTitanium(IV) isopropoxideA catalytic amount of acid accelerates imine formation. Dehydrating agents can also be used to drive the equilibrium. acsgcipr.org
Temperature0 °C to Room Temp.Room Temp.Elevated Temp. (e.g., 40-50 °C)Usually performed at ambient temperature for convenience and to minimize side reactions. nih.gov

Scalable Synthetic Routes for Research Applications

For a synthetic route to be considered scalable for research applications (i.e., for producing gram to kilogram quantities), several factors must be considered beyond just the chemical yield. researchgate.net These include the cost of materials, safety, operational simplicity, and ease of purification.

Comparing the methodologies discussed:

Williamson Ether Synthesis + Reductive Amination: This is generally the more scalable route. The starting materials (salicylaldehyde, benzyl chloride, isobutylamine) are inexpensive bulk chemicals. The reaction conditions are straightforward, and purification of the intermediate and final product is typically achieved by standard extraction and crystallization or distillation, avoiding costly chromatography.

Mitsunobu Reaction + Reductive Amination: This route is less favorable for scale-up. The reagents (PPh₃, DEAD/DIAD) are significantly more expensive. Furthermore, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can make purification difficult and time-consuming on a large scale.

A scalable process would favor a one-pot or streamlined procedure where possible. For instance, after the synthesis of 2-(benzyloxy)benzaldehyde, a one-pot reductive amination where the aldehyde, amine, and reducing agent are combined in a single reactor simplifies the process and reduces handling losses. google.com The use of catalytic hydrogenation for the reduction step can also be advantageous on a large scale as it avoids the use of stoichiometric metal hydride reagents and generates only water as a byproduct, though careful selection of the catalyst is needed to prevent debenzylation of the ether.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy Phenyl Methyl 2 Methylpropyl Amine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental formula of a compound. For {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine, with a chemical formula of C₂₁H₂₉NO, the expected exact mass can be calculated. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Expected HRMS Data: A high-resolution mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The calculated monoisotopic mass for C₂₁H₂₉NO is 311.2249 g/mol . Therefore, the HRMS data should display a peak at or very near m/z 311.2249.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structure Confirmation

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the benzyloxy and phenyl groups, the benzylic protons, the methylene (B1212753) protons of the isobutyl group, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The expected ¹³C NMR spectrum would show distinct signals for each of the 21 carbon atoms in their unique chemical environments, including the aromatic carbons, the benzylic carbons, and the carbons of the isobutyl group.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To definitively assign all proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, a series of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to establish the connectivity of the proton spin systems within the isobutyl group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be used to confirm stereochemical details and the through-space relationships between different parts of the molecule, such as the relative orientation of the benzyloxy group and the isobutyl group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Data: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic rings (around 3030 cm⁻¹).

C-H stretching of the aliphatic (sp³) carbons of the isobutyl and benzylic groups (in the range of 2850-3000 cm⁻¹).

C=C stretching of the aromatic rings (around 1600 and 1450 cm⁻¹).

C-N stretching of the amine (typically in the 1000-1250 cm⁻¹ region).

C-O stretching of the ether linkage (around 1240 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings in this compound suggests that it will absorb ultraviolet light.

Expected UV-Vis Data: The UV-Vis spectrum would likely show absorption maxima characteristic of the phenyl and benzyloxy chromophores. Typically, benzene (B151609) and its simple derivatives show a strong absorption band around 200-210 nm and a weaker, structured band around 250-270 nm.

Vibrational Circular Dichroism (VCD) Spectroscopy (if chiral centers are introduced)

The parent compound this compound is achiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the benzylic carbon or the isobutyl group, Vibrational Circular Dichroism (VCD) spectroscopy could be used to determine the absolute configuration of the resulting enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum can be compared with a theoretically calculated spectrum for a known absolute configuration to make an unambiguous assignment.

X-ray Crystallography for Solid-State Molecular Geometry (if suitable crystals are obtained)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The successful application of this technique to this compound is contingent upon the ability to grow high-quality, single crystals of the compound. The process of crystallization involves the slow and controlled precipitation of the molecule from a supersaturated solution, allowing the individual molecules to pack in a regular, repeating lattice. The quality of the resulting crystal is crucial for obtaining a clear diffraction pattern when exposed to X-rays.

To date, a comprehensive search of crystallographic databases and the scientific literature has not revealed a published crystal structure for this compound. Therefore, the following discussion is based on the general principles of X-ray crystallography and the anticipated structural features of the molecule, should suitable crystals be obtained and analyzed in the future.

Hypothetical Crystallographic Data and Molecular Geometry Insights

If a single crystal X-ray diffraction experiment were to be performed on this compound, it would provide a wealth of information regarding its solid-state conformation. This data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Table 3.6.1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1520.7
Z4
Calculated Density (g/cm³)1.15

Note: The data presented in this table is purely hypothetical and serves as an illustration of the parameters that would be determined from an X-ray crystallographic analysis. The actual values can only be obtained through experimental determination.

From the refined crystal structure, a detailed analysis of the molecular geometry could be undertaken. This would involve the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

Table 3.6.2: Expected Key Bond Lengths and Angles

Bond/AngleExpected Range (Å or °)Structural Significance
C-N (amine)1.45 - 1.49 ÅReflects the single bond character between the nitrogen and adjacent carbon atoms.
C-O (ether)1.36 - 1.43 ÅIndicates the nature of the ether linkage within the benzyloxy group.
C-C (aromatic)1.37 - 1.40 ÅConfirms the aromaticity of the phenyl rings.
∠ C-N-C (amine)108 - 112°Provides insight into the geometry around the nitrogen atom.
Torsion Angle (C-C-N-C)VariableDefines the conformation of the ethylamine (B1201723) bridge and the relative orientation of the aromatic rings.

Note: The expected ranges are based on typical values for similar chemical bonds and angles found in organic molecules.

The analysis of torsion angles would be particularly insightful, revealing the preferred conformation of the molecule in the solid state. The relative orientation of the benzyloxy group, the phenyl ring, and the 2-methylpropyl group would be unequivocally established. Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding (if a suitable donor/acceptor is present) or van der Waals forces, which govern the macroscopic properties of the solid.

Computational Chemistry and Molecular Modeling Studies of 2 Benzyloxy Phenyl Methyl 2 Methylpropyl Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational efficiency. imperial.ac.ukresearchgate.net It is exceptionally well-suited for determining the ground-state properties of organic molecules. For {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine, a DFT calculation would begin with a geometry optimization. This process systematically adjusts the positions of all atoms to find the minimum energy conformation, representing the molecule's most stable structure. A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set like 6-31G(d,p) to model the electronic distribution. nih.gov

The optimization would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the geometry of the benzyloxy group, the orientation of the 2-methylpropyl substituent relative to the amine nitrogen, and the spatial relationship between the two phenyl rings. This optimized structure is the foundation for all further computational analyses.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This data is illustrative and represents typical values for similar molecular fragments.

Parameter Atom Pair/Triplet/Quartet Value
Bond Length (Å) C(benzyl)-N 1.47
N-C(isobutyl) 1.48
O-C(benzyl) 1.37
O-C(phenyl) 1.43
**Bond Angle (°) ** C(benzyl)-N-C(isobutyl) 112.5
C(phenyl)-O-C(benzyl) 118.0

| Dihedral Angle (°) | C-O-C-C (phenyl-O-benzyl) | -175.0 |

Once the geometry is optimized, DFT calculations can reveal crucial details about the molecule's electronic landscape. Molecular Orbital (MO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). escholarship.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine and the electron-rich benzyloxy-substituted phenyl ring, while the LUMO would likely be distributed across the unsubstituted phenyl ring.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. thaiscience.info It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In this molecule, the most negative potential would be anticipated around the nitrogen and oxygen atoms due to their lone pairs of electrons.

Table 2: Hypothetical Electronic Properties of this compound This data is illustrative and based on typical DFT calculations for analogous molecules.

Property Atom/Orbital Value
Mulliken Atomic Charge (e) N (amine) -0.65
O (ether) -0.58
Molecular Orbital Energy (eV) HOMO -5.85
LUMO -0.25

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict a molecule's reactivity and kinetic stability. wikipedia.orgtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron. A small gap indicates the molecule is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. mdpi.com These indices provide a quantitative measure of the molecule's chemical behavior. For example, chemical hardness (η) is a measure of resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are valuable in contexts such as drug design, where understanding a molecule's propensity to interact with biological targets is crucial. scirp.org

Table 3: Hypothetical Global Reactivity Descriptors Calculated from the illustrative HOMO/LUMO energies in Table 2.

Descriptor Formula Value (eV)
Ionization Potential (I) -EHOMO 5.85
Electron Affinity (A) -ELUMO 0.25
Chemical Hardness (η) (I - A) / 2 2.80
Chemical Potential (μ) -(I + A) / 2 -3.05

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound, arising from several rotatable single bonds, means it can adopt numerous spatial arrangements or conformations. iisjost.orgijpsr.com Conformational analysis is the study of these different arrangements and their relative energies. ingentaconnect.com Identifying the low-energy conformers is critical, as these are the most likely to be present under physiological conditions and to be the "bioactive conformation" responsible for interacting with a biological target. nih.govresearchgate.net

To explore the conformational space, a potential energy surface (PES) scan can be performed. This involves systematically rotating specific dihedral angles (torsion angles) and calculating the energy at each step. For this molecule, key rotations would include the C-O-C-C dihedral of the ether linkage and the C-C-N-C dihedrals around the amine group. The resulting energy profile reveals the global minimum energy conformation as well as other local minima and the energy barriers that separate them.

Table 4: Hypothetical Relative Energies of Key Conformers This data is illustrative. Energies are relative to the global minimum (Conformer 1).

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol)
1 180° (anti-periplanar) 0.00
2 65° (gauche) 1.5
3 -70° (gauche) 1.8

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com An MD simulation of this compound would typically place the molecule in a simulated box of solvent molecules (e.g., water) and track the trajectory of every atom over a period of nanoseconds to microseconds. nih.govacs.org

These simulations provide powerful insights into the molecule's flexibility, showing how different parts of the structure move and fluctuate. Furthermore, MD is invaluable for studying solvent interactions. It can reveal how water molecules arrange around the solute, forming hydrogen bonds with the amine and ether groups, and how the hydrophobic phenyl and isobutyl groups influence the local solvent structure. This information is crucial for understanding properties like solubility and the energetics of binding to a receptor. youtube.com

Table 5: Hypothetical Parameters for a Molecular Dynamics Simulation This data represents a typical setup for a small molecule in a solvent.

Parameter Value/Description
Force Field AMBER or CHARMM
Solvent Model TIP3P Water
System Size ~15,000 atoms (solute + solvent)
Temperature 300 K
Pressure 1 atm
Simulation Time 200 ns

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic data, which is a powerful tool for structure verification when compared with experimental results. ruc.dk Using DFT, it is possible to calculate vibrational frequencies corresponding to an infrared (IR) spectrum. These calculated frequencies can be correlated with experimental peaks to assign specific vibrational modes, such as C-H stretches, N-H bends (if protonated), and C-O ether stretches.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for this purpose. acs.org By calculating the magnetic shielding of each nucleus (e.g., ¹³C and ¹H), one can predict the chemical shifts. Comparing a high-quality predicted spectrum with an experimental one can be instrumental in confirming the molecular structure, especially for complex molecules where empirical assignment is challenging. nih.gov

Table 6: Hypothetical Comparison of Predicted and "Experimental" ¹³C NMR Chemical Shifts (ppm) This data is illustrative. Predicted values are typically scaled to match experimental references.

Carbon Atom Predicted Chemical Shift (ppm) "Experimental" Chemical Shift (ppm)
C (benzyl, attached to N) 55.2 54.8
C (isobutyl, attached to N) 60.5 60.1
C (phenyl, attached to O) 157.8 157.5
C (benzyl, attached to O) 70.1 69.9
C (isobutyl, CH) 28.4 28.1

Computational Docking Studies with Hypothetical Biological Macromolecular Targets

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target, typically a protein.

Given the structural features of this compound, which include a bulky benzyloxy group and a flexible N-isobutyl chain, several classes of proteins could be considered as hypothetical targets for docking studies. The presence of an amine group and aromatic rings is common in ligands that interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. For instance, monoamine oxidase (MAO), acetylcholinesterase (AChE), and various G protein-coupled receptors (GPCRs) are plausible hypothetical targets.

A typical docking workflow for this compound would involve the following steps:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation using quantum mechanical or molecular mechanics methods.

Selection and Preparation of the Receptor: A high-resolution 3D structure of a hypothetical protein target (e.g., human MAO-A, PDB ID: 2BXS) would be obtained from a protein database. The protein structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Simulation: Using software like AutoDock, GOLD, or Schrödinger's Glide, the ligand would be docked into the defined binding site of the receptor. The program would explore various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores would be visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Hypothetical Docking Results:

The following interactive table presents hypothetical docking scores and key interactions of this compound with several plausible protein targets. This data is illustrative and intended to demonstrate the type of results generated from such a study.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Monoamine Oxidase A (MAO-A)2BXS-8.5TYR407, TYR444, PHE208
Monoamine Oxidase B (MAO-B)2BYB-7.9TYR398, TYR435, ILE199
Acetylcholinesterase (AChE)4EY7-9.2TRP86, TYR337, PHE338
Dopamine D3 Receptor3PBL-8.8ASP110, PHE345, HIS349
Serotonin 5-HT2A Receptor6A93-9.5SER242, PHE339, TRP336

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of these hypothetical interactions could reveal that the benzyloxy group forms hydrophobic interactions deep within a binding pocket, while the amine group could act as a hydrogen bond donor or acceptor with polar residues like serine or aspartate.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if sufficient analogs are studied)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound, a series of its analogs would first need to be synthesized and their biological activity against a specific target evaluated.

A hypothetical series of analogs could be generated by modifying different parts of the parent molecule:

R1 Group (on the benzyloxy ring): Introducing various substituents (e.g., -Cl, -F, -CH3, -OCH3) at different positions (ortho, meta, para).

R2 Group (the alkylamine chain): Varying the alkyl group (e.g., isopropyl, n-butyl, cyclohexyl).

Linker: Modifying the methylene (B1212753) bridge.

Once the biological activity data (e.g., IC50 values) for these analogs is obtained, a QSAR model can be built. This involves:

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Hypothetical QSAR Study Data:

The table below presents hypothetical data for a small set of analogs of this compound and the kind of data that would be used in a QSAR study.

Compound IDR1-substituentR2-groupLogPMolecular WeightBiological Activity (IC50, µM)
1 (Parent)HIsobutyl4.5283.41.2
24-ClIsobutyl5.2317.80.8
34-OCH3Isobutyl4.3313.41.5
4HIsopropyl4.2269.42.1
5Hn-Butyl4.8283.41.0
64-FIsobutyl4.7301.40.9

Note: The data in this table is hypothetical and for illustrative purposes only.

A resulting hypothetical QSAR equation might look like this:

pIC50 = 0.5 * LogP - 0.01 * Molecular Weight + 2.5

This equation would suggest that higher lipophilicity (LogP) increases the activity, while an increase in molecular weight has a slightly negative effect. Such a model would be invaluable for guiding the design of new, potentially more potent analogs by predicting their activity before synthesis, thereby saving time and resources.

In Vitro Biological Investigation of 2 Benzyloxy Phenyl Methyl 2 Methylpropyl Amine

Evaluation of Binding Affinity to Receptor Systems (e.g., G protein-coupled receptors, ion channels)

To determine if {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine interacts with specific receptor systems, its binding affinity would be evaluated. This is a critical first step in characterizing the compound's pharmacological profile.

G Protein-Coupled Receptors (GPCRs): A primary method for assessing GPCR binding is through radioligand binding assays. This involves incubating membranes from cells expressing the target GPCR with a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand is then measured. A high degree of displacement would indicate that the compound binds to the receptor. The data from these experiments are typically used to calculate the inhibition constant (Ki), which quantifies the compound's binding affinity.

Ion Channels: For ion channels, electrophysiological techniques such as patch-clamp recordings are the gold standard. These methods allow for the direct measurement of ion flow through a channel in the membrane of a cell. The effect of this compound on the channel's activity (e.g., opening, closing, and conductance) would be assessed. Alternatively, flux assays using fluorescent indicators sensitive to specific ions (e.g., calcium, potassium) can provide a higher-throughput screening method to identify potential interactions.

A hypothetical data table for a competitive binding assay at a specific GPCR might look as follows:

CompoundConcentration (nM)% Inhibition of Radioligand Binding
This compound115
1045
10085
100098

This is a representative data table and does not reflect actual experimental results for the compound.

Enzyme Modulation and Inhibition Assays

To investigate whether this compound can alter the activity of specific enzymes, a variety of in vitro assays would be conducted. The choice of enzymes to test would depend on the structural similarity of the compound to known enzyme inhibitors or substrates.

Enzyme inhibition assays typically involve measuring the rate of an enzymatic reaction in the presence and absence of the test compound. This can be done by monitoring the disappearance of the substrate or the appearance of the product over time, often using spectrophotometric or fluorometric methods. From this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) can be determined. Further kinetic studies would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A sample data table for an enzyme inhibition assay could be presented as:

Enzyme TargetThis compound IC50 (µM)
Monoamine Oxidase A> 100
Cyclooxygenase-225.3
Acetylcholinesterase> 100

This is a representative data table and does not reflect actual experimental results for the compound.

Investigation of Intracellular Signaling Pathway Modulation in Cell Culture Models

Should this compound demonstrate binding to a receptor, the next step would be to investigate its effects on intracellular signaling pathways. This is crucial for understanding whether the compound acts as an agonist, antagonist, or inverse agonist.

Cell-based assays are employed to measure changes in the levels of second messengers, such as cyclic AMP (cAMP) and intracellular calcium, or the phosphorylation status of key signaling proteins. For example, if the compound binds to a Gs-coupled GPCR, an increase in cAMP levels would be expected if it is an agonist. Techniques such as ELISA, Western blotting, and reporter gene assays are commonly used to probe these pathways.

Assessment of Cellular Uptake and Intracellular Distribution in Model Cell Lines

Understanding if and how this compound enters cells is vital for interpreting its biological activity. Cellular uptake studies would be performed using various model cell lines (e.g., Caco-2, HeLa).

These studies often involve incubating the cells with the compound and then measuring its concentration within the cells over time. Analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are used for quantification. To visualize the intracellular distribution, the compound could be fluorescently labeled, and its localization observed using confocal microscopy. This would reveal if the compound accumulates in specific organelles, such as the mitochondria or the nucleus.

Studies on Membrane Permeability and Transport Mechanisms in Artificial Membrane Systems

To assess the passive permeability of this compound across biological membranes, artificial membrane systems are often used. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method. In this assay, the compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment is measured. The results provide an indication of its potential for passive absorption in the body.

Characterization of Antimicrobial Properties against Specific Microorganisms (in vitro)

The potential for this compound to act as an antimicrobial agent would be investigated by testing its activity against a panel of clinically relevant bacteria. Standard methods such as the broth microdilution assay are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. Further studies might include time-kill assays to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

A representative data table for antimicrobial screening might be:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli> 64
Pseudomonas aeruginosa> 64

This is a representative data table and does not reflect actual experimental results for the compound.

Assessment of Antifungal Efficacy against Fungal Strains (in vitro)

Similar to the antimicrobial assays, the antifungal efficacy of this compound would be evaluated against a range of fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing. The broth microdilution method is commonly used to determine the MIC against yeast and filamentous fungi. The results would indicate whether the compound has the potential to be developed as an antifungal agent.

A sample data table for antifungal testing could be:

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus fumigatus> 64

This is a representative data table and does not reflect actual experimental results for the compound.

Structure Activity Relationship Sar Studies of Analogs and Derivatives of 2 Benzyloxy Phenyl Methyl 2 Methylpropyl Amine

Rational Design and Synthesis of Structural Analogs

The rational design of analogs of {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine would typically involve systematic modifications to its three primary structural components: the substituted phenyl ring, the (2-methylpropyl)amine moiety, and the benzyl (B1604629) ether linkage. The goal of such modifications is to explore the chemical space around the parent molecule to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Modifications to the Phenyl Ring Substituents (e.g., position, electronic nature)

The benzyloxy group at the 2-position of the phenyl ring is a key feature. SAR studies on analogous series of compounds often reveal that the position and electronic nature of substituents on a phenyl ring can dramatically influence biological activity.

For instance, in studies of N-benzyl phenethylamines, the position of substituents on the N-benzyl ring was found to significantly impact receptor binding affinity and functional activity. While a direct parallel cannot be drawn without experimental data, it is plausible that shifting the benzyloxy group on the phenyl ring of the target compound to the 3- or 4-position would likely alter the molecule's conformation and its ability to interact with a biological target.

Furthermore, the electronic properties of substituents can be modulated. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at various positions on either the phenyl or the benzyl ring would alter the molecule's electronic distribution and could lead to more favorable interactions with a target protein. For example, the introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, binding affinity.

Variations in the Length and Branching of the (2-Methylpropyl)amine Moiety

The (2-methylpropyl)amine, or isobutylamine (B53898), moiety provides a basic nitrogen atom, which is often crucial for forming salt bridges with acidic residues in a biological target. The length and branching of this alkylamine chain can influence both the compound's basicity (pKa) and its steric fit within a binding pocket.

A systematic SAR study would involve synthesizing analogs with varying alkyl chain lengths (e.g., ethyl, propyl, butyl) and different branching patterns (e.g., n-butyl, sec-butyl, tert-butyl). These modifications would probe the size and shape of the hydrophobic pocket that accommodates this part of the molecule. For example, if the binding pocket is sterically constrained, smaller alkyl groups might be favored. Conversely, a larger, more open pocket might accommodate bulkier substituents, potentially leading to increased van der Waals interactions and higher potency. In studies of N-substituted isosteviol-based 1,3-aminoalcohols, the nature of the N-substituent was found to be essential for antiproliferative activity, highlighting the importance of this moiety.

Isosteric Replacements of the Benzyl Ether Linkage

The benzyl ether linkage is a critical connection between the two aromatic rings. However, ether linkages can sometimes be susceptible to metabolic cleavage. Therefore, medicinal chemists often explore isosteric replacements to improve pharmacokinetic properties while maintaining or improving biological activity.

Non-classical bioisosteres could also be considered. For example, replacing the ether with a more rigid linking group, such as an amide or a triazole, would significantly change the conformational flexibility of the molecule. Such modifications can be beneficial if a more constrained conformation is required for optimal binding.

Bioisosteric Modifications around the Scaffold

Beyond the ether linkage, other parts of the scaffold could be subjected to bioisosteric modifications. For example, one of the phenyl rings could be replaced with a heteroaromatic ring, such as pyridine (B92270) or thiophene. This would alter the electronic and steric properties of the molecule and could introduce new hydrogen bonding opportunities.

Comparative In Vitro Biological Assessment of Analogs

To establish a meaningful SAR, any synthesized analogs would need to be evaluated in a relevant in vitro biological assay. The choice of assay would depend on the intended therapeutic target of the parent compound. Without any reported biological activity for this compound, it is impossible to specify a particular assay.

However, a typical in vitro assessment would involve determining the concentration of the compound required to elicit a half-maximal response (EC50) or to inhibit a biological process by 50% (IC50). By comparing these values across a series of analogs, researchers can deduce which structural modifications are beneficial or detrimental to activity.

For example, if a series of analogs with different phenyl ring substituents were tested, a hypothetical data table might be generated.

Hypothetical In Vitro Activity of Phenyl Ring Analogs

CompoundRIC50 (nM)
1 2-OCH2Ph100
2a 3-OCH2Ph500
2b 4-OCH2Ph>1000
2c 2-OCH2(4-F-Ph)50
2d 2-OCH2(4-Cl-Ph)75

This data is purely illustrative and not based on experimental results.

Such a table would allow for the direct comparison of the effects of positional and electronic modifications. In this hypothetical example, moving the benzyloxy group from the 2- to the 3- or 4-position is detrimental to activity, while adding an electron-withdrawing fluorine atom to the benzyl ring enhances potency.

Similarly, data tables would be constructed for analogs with modifications to the amine moiety and the ether linkage.

Elucidation of Key Pharmacophoric Features for Desired Biological Effects

By analyzing the SAR data from the in vitro assays, key pharmacophoric features can be elucidated. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

Based on the structure of this compound, the key pharmacophoric features would likely include:

Two aromatic rings: These are likely involved in hydrophobic and/or pi-stacking interactions with the target protein. The relative orientation of these rings, dictated by the benzyl ether linkage, would be critical.

A hydrogen bond acceptor: The oxygen atom of the ether linkage could act as a hydrogen bond acceptor.

A basic amine: The nitrogen of the (2-methylpropyl)amine moiety is likely protonated at physiological pH and could form an ionic bond or a hydrogen bond with an acidic residue in the target.

A hydrophobic alkyl group: The isobutyl group would likely occupy a hydrophobic pocket in the binding site.

By systematically modifying the parent compound and observing the resulting changes in biological activity, a more detailed pharmacophore model could be developed. For example, the SAR data might reveal a specific preference for the size and shape of the hydrophobic pocket, the optimal position for a hydrogen bond donor or acceptor on one of the aromatic rings, or the ideal pKa for the basic amine. This refined pharmacophore model would then serve as a valuable tool for the design of future, more potent and selective analogs.

Mechanistic and Biochemical Characterization of 2 Benzyloxy Phenyl Methyl 2 Methylpropyl Amine Interactions

Investigation of Binding Kinetics and Thermodynamics with Target Macromolecules

The initial step in characterizing the interaction of {[2-(Benzyloxy)phenyl]methyl](2-methylpropyl)amine with a biological target, such as a receptor or enzyme, would involve a detailed analysis of its binding kinetics and thermodynamics. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to determine key parameters.

Kinetic analysis via SPR would yield the association rate constant (kₐ) and the dissociation rate constant (kₑ). These values provide insight into how quickly the compound binds to its target and how readily it dissociates. The equilibrium dissociation constant (K₋), a measure of binding affinity, is calculated from the ratio of these rates (kₑ/kₐ).

Thermodynamic characterization, typically through ITC, would measure the enthalpic (ΔH) and entropic (ΔS) changes upon binding. This data reveals the driving forces behind the interaction, whether it is primarily driven by favorable changes in enthalpy (e.g., hydrogen bonding, van der Waals forces) or entropy (e.g., hydrophobic interactions, conformational changes).

Table 7.1.1: Hypothetical Binding Parameters for {[2-(Benzyloxy)phenyl]methyl](2-methylpropyl)amine with a Target Macromolecule

Parameter Value Unit Method
Association Rate (kₐ) Data not available M⁻¹s⁻¹ SPR
Dissociation Rate (kₑ) Data not available s⁻¹ SPR
Dissociation Constant (K₋) Data not available M SPR
Enthalpy Change (ΔH) Data not available kcal/mol ITC
Entropy Change (ΔS) Data not available cal/mol·K ITC

Studies of Allosteric Modulation or Orthosteric Binding Mechanisms

A crucial aspect of characterization is to determine the binding site of {[2-(Benzyloxy)phenyl]methyl](2-methylpropyl)amine. This involves distinguishing between orthosteric and allosteric binding. Orthosteric ligands bind to the primary, endogenous ligand binding site, often leading to competitive inhibition or agonism. Allosteric modulators bind to a topographically distinct site, altering the target's conformation and modulating the effects of the orthosteric ligand.

Radioligand binding assays are commonly used to investigate this. If the compound competitively displaces a known orthosteric radioligand, it suggests orthosteric binding. Conversely, if it modulates the binding of the orthosteric ligand (either increasing or decreasing its affinity or Bmax) without complete displacement, an allosteric mechanism is implied.

Detailed Enzyme Kinetic Analysis (e.g., determination of Km, Vmax, Ki, IC50)

If the target macromolecule is an enzyme, a detailed kinetic analysis is necessary. Standard enzyme assays would be performed in the presence and absence of {[2-(Benzyloxy)phenyl]methyl](2-methylpropyl)amine to determine its effect on enzyme activity.

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) would be determined from substrate saturation curves. The half-maximal inhibitory concentration (IC50) would be calculated from dose-response curves, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. The inhibition constant (Ki) provides a more absolute measure of inhibitory potency. Lineweaver-Burk or other linearized plots would help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Table 7.3.1: Hypothetical Enzyme Kinetic Parameters for {[2-(Benzyloxy)phenyl]methyl](2-methylpropyl)amine

Parameter Value Unit Description
Km Data not available M Substrate concentration at half Vmax
Vmax Data not available U/mg Maximum rate of reaction
IC50 Data not available M Concentration for 50% inhibition

Elucidation of Downstream Biochemical Cascades Triggered by Compound Exposure

Understanding the functional consequences of {[2-(Benzyloxy)phenyl]methyl](2-methylpropyl)amine binding requires investigating its impact on downstream signaling pathways. If the target is a G protein-coupled receptor (GPCR), assays for second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, as well as activation of downstream kinases such as ERK or Akt, would be performed. Techniques like Western blotting, ELISA, or reporter gene assays would be utilized to quantify these changes.

Proteomic and Metabolomic Profiling in Cellular Systems in Response to Compound Treatment

To gain a global understanding of the cellular response to {[2-(Benzyloxy)phenyl]methyl](2-methylpropyl)amine, proteomic and metabolomic approaches would be employed. Mass spectrometry-based techniques like LC-MS/MS would be used to identify and quantify changes in the expression levels of thousands of proteins (proteomics) and small molecule metabolites (metabolomics) in cells treated with the compound. This can reveal novel targets and affected pathways.

Target Deconvolution Strategies using Chemical Probes

If the primary target of {[2-(Benzyloxy)phenyl]methyl](2-methylpropyl)amine is unknown, target deconvolution strategies are necessary. This often involves creating a chemical probe by modifying the compound with a reactive group (for covalent labeling) or an affinity tag (for pull-down experiments). These probes are then used in complex biological samples (e.g., cell lysates) to isolate and identify binding partners, typically via mass spectrometry.

Elucidation of Interaction Modes with Biological Membranes

The physicochemical properties of {[2-(Benzyloxy)phenyl]methyl](2-methylpropyl)amine will influence its interaction with biological membranes. Studies using model membrane systems, such as liposomes, can provide insights into its ability to permeate membranes, its partitioning into the lipid bilayer, and its potential to disrupt membrane integrity. Techniques like differential scanning calorimetry (DSC) or fluorescence spectroscopy with membrane-sensitive dyes could be employed.

Advanced Chemical Biology Applications of the 2 Benzyloxy Phenyl Methyl 2 Methylpropyl Amine Scaffold

Development of Affinity Probes for Target Identification and Validation

Affinity probes are crucial tools for "fishing out" the specific protein targets of a bioactive compound from a complex cellular mixture. The development process would involve modifying the {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine scaffold by attaching a "handle," such as biotin (B1667282) or an alkyne group. This handle allows the probe, once bound to its target protein, to be captured on a solid support (like streptavidin beads). Researchers would then use techniques like mass spectrometry to identify the captured proteins, thus validating the molecular target of the parent compound. No such probes based on the specified scaffold have been described in the literature.

Synthesis of Fluorescently Tagged Analogs for Live-Cell Imaging and Localization Studies

To visualize a compound's journey and destination within a living cell, chemists synthesize analogs by attaching a fluorescent dye (a fluorophore). For the this compound scaffold, this would involve a synthetic route to covalently link a dye like a rhodamine or fluorescein (B123965) derivative at a position that does not disrupt its biological activity. These fluorescent analogs would then be introduced to live cells and observed using advanced microscopy techniques to determine their subcellular localization (e.g., in the nucleus, mitochondria, or cell membrane), providing critical insights into their mechanism of action. There is no published research detailing the synthesis or use of such fluorescent analogs for this specific compound.

Bioconjugation Strategies for Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly in native biological systems. This technique employs chemical probes that react covalently with the active sites of specific enzymes. Creating an ABPP probe from the this compound scaffold would require incorporating a reactive group (a "warhead") that can form a stable covalent bond with a target enzyme, along with a reporter tag for detection. Bioconjugation strategies, such as click chemistry, are often used to attach the reporter tag after the probe has labeled its target. This allows for the assessment of enzyme activity in complex proteomes. No bioconjugation strategies or ABPP probes involving this specific compound are documented.

Design of Photoaffinity Labels for Covalent Target Labeling

Photoaffinity labeling is a technique used to permanently link a compound to its target protein using light. This involves designing a probe by incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide, into the this compound structure. When the probe is bound to its target and exposed to UV light, the photoreactive group is activated, forming a highly reactive intermediate that covalently bonds to nearby amino acid residues. This permanently "tags" the target protein, enabling its identification and the mapping of the binding site. The design and application of photoaffinity labels based on the requested scaffold have not been reported.

Conclusion and Future Research Directions for 2 Benzyloxy Phenyl Methyl 2 Methylpropyl Amine Research

Synthesis of Novel Structural Motifs Based on the {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine Core

Future synthetic efforts will be crucial in expanding the chemical diversity of this compound class and improving its pharmacological properties. A primary focus will be the systematic modification of the core structure to explore structure-activity relationships (SAR). Key areas for synthetic exploration include:

Modification of the Benzyloxy Group: Replacing the benzyl (B1604629) moiety with other aromatic or aliphatic groups could significantly impact potency and selectivity. Introducing substituents on the phenyl ring of the benzyloxy group may also modulate electronic and steric properties, leading to enhanced target engagement.

Alterations to the 2-Methylpropylamine Side Chain: Varying the size, lipophilicity, and hydrogen-bonding capacity of the amine substituent could optimize pharmacokinetic properties and target binding.

Introduction of Heterocyclic Moieties: Incorporating nitrogen-, sulfur-, or oxygen-containing rings could introduce new interaction points with biological targets and improve drug-like properties.

These synthetic endeavors will aim to generate a library of novel analogs for comprehensive biological evaluation.

Table 1: Proposed Novel Analogs of this compound for Future Synthesis and Evaluation

Compound IDModification from Parent CompoundRationale for Synthesis
FPA-101Replacement of benzyl with a pyridylmethyl groupIntroduce a nitrogen atom for potential new hydrogen bonding interactions and improved solubility.
FPA-102Substitution of the 2-methylpropyl group with a cyclopropylmethyl groupIntroduce conformational rigidity to potentially enhance binding affinity and selectivity.
FPA-103Addition of a trifluoromethyl group to the para-position of the benzyloxy phenyl ringModulate electronic properties and potentially increase metabolic stability and cell permeability.
FPA-104Replacement of the benzyloxy group with a naphthyloxy groupExplore the effect of an extended aromatic system on target binding and potency.

Further Elucidation of Biological Mechanisms and Selectivity

While initial studies on related compounds point towards CARM1 inhibition, a more profound understanding of the biological mechanisms of this compound and its future analogs is essential. nih.gov Future research should focus on:

Comprehensive Selectivity Profiling: Screening against a broad panel of protein arginine methyltransferases (PRMTs) and other epigenetic modifiers will be critical to confirm selectivity and identify any potential off-target effects.

Biochemical and Cellular Assays: In-depth enzymatic assays, cellular thermal shift assays, and Western blotting will be necessary to confirm direct target engagement within cells and to quantify the effects on downstream cellular processes. nih.gov

Structural Biology Studies: Co-crystallization of lead compounds with their target proteins would provide invaluable atomic-level insights into the binding mode, guiding further rational drug design.

A thorough understanding of the mechanism and selectivity will be paramount for the development of safe and effective therapeutic agents.

Potential for Development of Next-Generation Chemical Probes

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein in biological systems. nih.gov High-quality chemical probes are characterized by their potency, selectivity, and demonstrated on-target engagement in cells. Given the promising activity of related compounds, this compound derivatives represent a valuable starting point for the development of next-generation chemical probes for CARM1 and potentially other targets. researchgate.net

Future work in this area should involve:

Optimization of Probe Properties: Fine-tuning the structure to maximize potency and selectivity, while ensuring adequate cell permeability and stability.

Development of Inactive Control Compounds: Synthesizing structurally similar but biologically inactive analogs is crucial for validating that the observed biological effects are due to the intended target inhibition.

Bioorthogonal Functionalization: Incorporating "clickable" chemical handles, such as alkynes or azides, would enable the use of these probes in advanced applications like target identification and visualization studies. nih.gov

The development of such probes would provide powerful tools for the broader scientific community to investigate the roles of specific enzymes in health and disease.

Table 2: Key Parameters for Evaluating this compound Derivatives as Chemical Probes

ParameterIdeal CharacteristicRationale
Potency (IC₅₀)< 100 nM in biochemical assaysEnsures that the compound can be used at low concentrations to minimize off-target effects.
Selectivity> 30-fold against other related family membersConfirms that the biological effect is due to the intended target.
Cellular Activity (EC₅₀)< 1 µMDemonstrates the ability of the compound to engage its target in a cellular context.
On-Target EngagementConfirmed by methods like CETSA or WBProvides direct evidence that the compound binds to its intended target in cells.

Exploration of New Biological Activities in Diverse In Vitro Systems

While the initial focus has been on anticancer activity, particularly in melanoma, the biological targets of this compound class may play roles in a variety of other diseases. nih.gov A broad-based screening approach in diverse in vitro systems could uncover novel therapeutic applications. Future research should explore the activity of this compound and its analogs in cellular models of:

Other Cancers: Investigating efficacy in a wide range of cancer cell lines, including those from lung, colon, breast, and hematological malignancies. nih.govmdpi.com

Inflammatory Diseases: As epigenetic regulation is crucial in the immune response, these compounds could be evaluated in models of inflammatory conditions.

Neurodegenerative Disorders: Given the role of methylation in neuronal function, exploring potential neuroprotective effects in relevant cell models is warranted. nih.gov

Viral Infections: Some viruses rely on host cell methylation machinery for their replication, suggesting a potential antiviral application for these inhibitors.

Such exploratory studies could significantly broaden the therapeutic potential of this promising chemical scaffold.

Q & A

Q. Q1. What are the standard synthetic routes for preparing {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine, and how can reaction conditions be optimized for yield?

  • Methodology :
    • Nucleophilic substitution : React 2-(benzyloxy)benzyl chloride with 2-methylpropylamine under inert conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K2_2CO3_3) to facilitate deprotonation .

    • Reductive amination : Condense 2-(benzyloxy)benzaldehyde with 2-methylpropylamine using a reducing agent like NaBH4_4 or catalytic hydrogenation (H2_2/Pd-C) .

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    • Optimization : Monitor pH, temperature (60–80°C), and stoichiometry (1:1.2 amine:electrophile ratio). Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Q2. How can enantioselectivity be controlled during synthesis?

  • Advanced Strategy :
    • Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation or employ enzymes (transaminases) for kinetic resolution .
    • Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Adjust solvent polarity (e.g., isopropanol/hexane) to enhance selectivity .

Analytical Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

  • Basic Protocol :
    • NMR : 1^1H NMR (CDCl3_3) for aromatic protons (δ 6.8–7.4 ppm), benzyloxy methylene (δ 4.8–5.2 ppm), and isobutyl groups (δ 0.9–1.2 ppm). 13^{13}C NMR confirms carbonyl absence and branching .
    • LC-MS : Confirm molecular ion (e.g., [M+H]+^+ at m/z ~284) and fragmentation patterns .

Q. Q4. How can diastereomers or trace impurities be distinguished?

  • Advanced Approach :
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry.
    • High-resolution MS (HRMS) : Detect impurities <0.1% using Orbitrap or TOF analyzers .

Biological and Pharmacological Applications

Q. Q5. What in vitro assays are suitable for studying receptor binding?

  • Basic Design :
    • Radioligand displacement assays : Test affinity for serotonin receptors (5-HT2A_{2A}/5-HT2C_{2C}) using [3^3H]-ketanserin. Calculate IC50_{50} via nonlinear regression .
    • Cell-based assays : Transfect HEK293 cells with receptor plasmids; measure cAMP or Ca2+^{2+} flux .

Q. Q6. How can in vivo pharmacokinetics be evaluated for this compound?

  • Advanced Protocol :
    • Administer orally (10 mg/kg) to rodent models. Collect plasma at intervals (0–24 hr) and quantify via LC-MS/MS. Calculate bioavailability, t1/2t_{1/2}, and tissue distribution .

Safety and Handling

Q. Q7. What safety precautions are required during handling?

  • Basic Guidelines :
    • Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
    • Store in airtight containers under nitrogen at 2–8°C .

Q. Q8. How should accidental exposure or spills be managed?

  • Advanced Protocol :
    • Skin contact : Wash with 10% aqueous ethanol, then soap/water. Seek medical attention if irritation persists .
    • Spill neutralization : Absorb with vermiculite, treat with 5% acetic acid, and dispose as hazardous waste .

Structural and Nomenclature Analysis

Q. Q9. What IUPAC rules govern the naming of this compound?

  • Basic Explanation :
    • Prioritize the amine group as the parent structure. Substituents are ordered alphabetically: "2-(benzyloxy)phenyl" precedes "2-methylpropyl" .
    • Correct name: this compound.

Q. Q10. How does structural modification (e.g., fluorination) alter physicochemical properties?

  • Advanced Analysis :
    • LogP : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce lipophilicity. Predict via software (e.g., MarvinSuite) .
    • Solubility : Add polar groups (e.g., -OH) to enhance aqueous solubility (tested via shake-flask method) .

Data Contradiction and Reproducibility

Q. Q11. How to resolve discrepancies in reported enantioselectivity across studies?

  • Methodology :
    • Replicate conditions (catalyst loading, solvent, temp.) from conflicting studies. Compare ee values using identical chiral columns .
    • Validate via X-ray crystallography to confirm absolute configuration .

Q. Q12. Why might biological activity vary between batches?

  • Troubleshooting :
    • Check purity (HPLC >98%) and residual solvents (GC-MS). Test for endotoxins (LAL assay) if using in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
Reactant of Route 2
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{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.